

# 1-[(2-bromophenyl)methyl]piperazine structure

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## Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321

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An In-depth Technical Guide to 1-[(2-bromophenyl)methyl]piperazine: Synthesis, Properties, and Biological Context

## Introduction

1-[(2-bromophenyl)methyl]piperazine is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2-bromobenzyl group. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the benzylpiperazine core and the bromophenyl group—are prevalent in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antipsychotic, antidepressant, and antiviral effects.<sup>[1][2][3][4]</sup> This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 1-[(2-bromophenyl)methyl]piperazine, aimed at researchers and professionals in drug development. The information is compiled from established synthetic methodologies for related compounds and the known activities of structurally similar molecules.

## Chemical Structure and Physicochemical Properties

The core structure of 1-[(2-bromophenyl)methyl]piperazine consists of a piperazine ring attached via a methylene bridge to the ortho position of a brominated benzene ring.

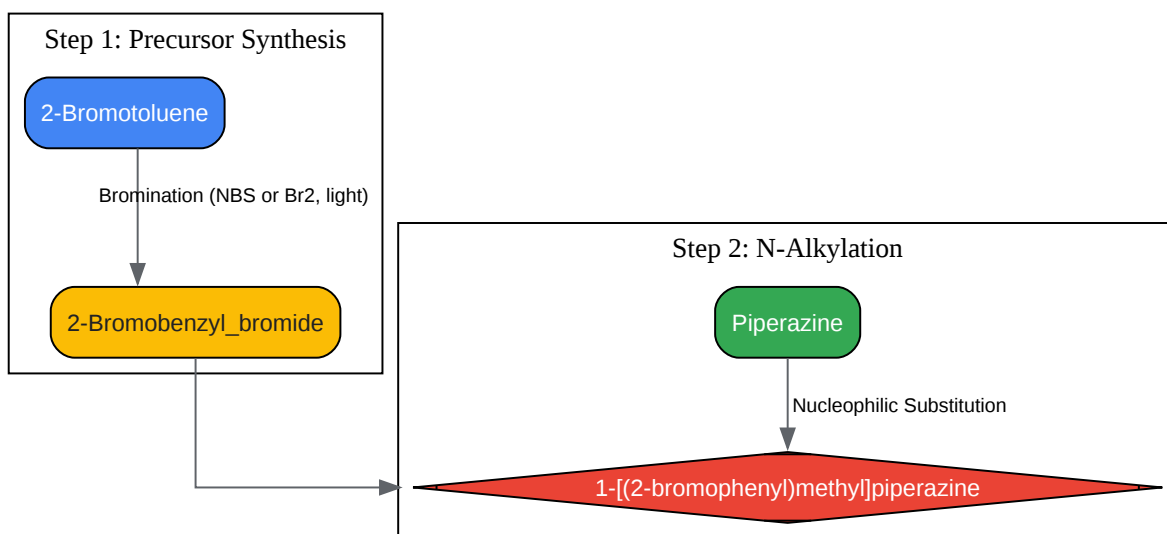
Property	Value	Reference
Molecular Formula	C11H15BrN2	-
Molecular Weight	255.16 g/mol	-
Canonical SMILES	<chem>C1CN(CCN1)CC2=CC=CC=C2Br</chem>	-
InChI Key	FDLGNLPIIXQOQY-UHFFFAOYSA-N	-
CAS Number	Not available	-
Predicted logP	2.6 - 3.1	-
Hydrogen Bond Acceptors	2	-
Hydrogen Bond Donors	1	-
Rotatable Bonds	2	-

Note: Some properties are calculated based on the chemical structure as specific experimental data for this compound is not widely available.

## Synthesis of 1-[(2-bromophenyl)methyl]piperazine

The synthesis of 1-[(2-bromophenyl)methyl]piperazine can be achieved via the nucleophilic substitution of 2-bromobenzyl bromide with piperazine. This is a standard method for the N-alkylation of piperazines.[5] The synthesis is a two-step process starting from 2-bromotoluene.

## Synthesis Workflow



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Caption: Proposed two-step synthesis of 1-[(2-bromophenyl)methyl]piperazine.

## Experimental Protocols

### Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene

This protocol is adapted from a standard procedure for the benzylic bromination of toluenes.[6]

- Materials:
  - 2-bromotoluene
  - N-Bromosuccinimide (NBS) or liquid bromine (Br<sub>2</sub>)
  - Benzoyl peroxide (initiator)
  - Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
  - 500-watt photolamp (if using Br<sub>2</sub>)

- Procedure:
  - Dissolve 2-bromotoluene (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
  - Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.
  - Heat the mixture to reflux and irradiate with a 500-watt lamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask.
  - After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
  - Filter off the succinimide byproduct.
  - Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Evaporate the solvent under reduced pressure to yield crude 2-bromobenzyl bromide, which can be purified by vacuum distillation.[\[6\]](#)

## Step 2: Synthesis of 1-[(2-bromophenyl)methyl]piperazine

This protocol is a general method for the mono-N-alkylation of piperazine.[\[5\]](#) Using an excess of piperazine is crucial to minimize the formation of the 1,4-disubstituted byproduct.

- Materials:
  - 2-bromobenzyl bromide (from Step 1)
  - Piperazine (anhydrous)
  - A suitable solvent such as ethanol or acetonitrile
  - A base such as potassium carbonate ( $K_2CO_3$ ) or triethylamine (TEA) to scavenge the HBr byproduct.

- Procedure:
  - In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in ethanol.
  - Add potassium carbonate (2-3 equivalents) to the solution.
  - Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in ethanol to the piperazine mixture at room temperature with vigorous stirring.
  - Continue stirring the reaction mixture at room temperature or gentle heat (40-50 °C) for several hours until the starting material is consumed (monitor by TLC).
  - Once the reaction is complete, filter off the inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure.
  - Dissolve the residue in water and make the solution alkaline with NaOH.
  - Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
  - Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - The resulting crude product can be purified by column chromatography on silica gel to isolate 1-[(2-bromophenyl)methyl]piperazine.

## Biological and Pharmacological Context

While there is no specific pharmacological data available for 1-[(2-bromophenyl)methyl]piperazine, the benzylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives have been developed for a wide range of biological targets.

## Anticancer Potential

Benzylpiperazine derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy.[7] A study on a series of benzylpiperazine compounds revealed several potent and selective Mcl-1 binders.[7] Although the exact compound of interest was not in this study, the findings suggest that the 1-[(2-bromophenyl)methyl]piperazine core could serve as a starting point for designing similar inhibitors.

Table of Mcl-1 Binding Affinities for Structurally Related Benzylpiperazine Derivatives

Compound ID	Modifications on Benzyl Ring	Ki (μM) for Mcl-1	Selectivity
Compound A	4-chloro, 3-nitro	0.18	Highly selective for Mcl-1
Compound B	3,4-dichloro	0.45	Selective for Mcl-1
Compound C	4-trifluoromethyl	1.2	Selective for Mcl-1

Data extracted from a study on novel Mcl-1 inhibitors and is intended to provide a contextual framework.

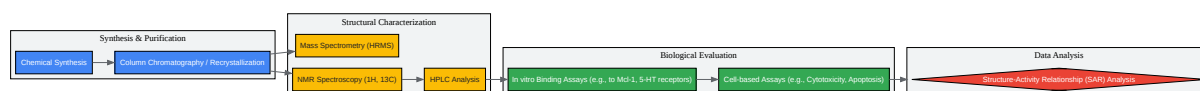
[\[7\]](#)

## Central Nervous System (CNS) Activity

The piperazine ring is a common feature in many CNS-active drugs.[3] The related compound, 1-(2-bromophenyl)piperazine, is a known intermediate in the synthesis of 5-HT1A serotonin receptor antagonists.[8] Phenylpiperazines are also integral to the structure of antipsychotic drugs like clozapine and antidepressant drugs like vortioxetine.[3] This suggests that 1-[(2-bromophenyl)methyl]piperazine could be investigated for its potential modulation of various neurotransmitter systems.

## Experimental and Analytical Workflow

For a novel compound like 1-[(2-bromophenyl)methyl]piperazine, a standard workflow would be followed to characterize its structure and evaluate its biological activity.



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Caption: General workflow for the synthesis and evaluation of a novel compound.

## Conclusion

1-[(2-bromophenyl)methyl]piperazine is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuropharmacology. While direct experimental data on this molecule is lacking, this guide provides a solid foundation for its synthesis and suggests avenues for its biological evaluation based on the activities of structurally related compounds. The detailed protocols for synthesis and the contextual data on related molecules offer a valuable resource for researchers interested in exploring the therapeutic potential of novel benzylpiperazine derivatives. Future work should focus on the synthesis, purification, and systematic screening of this compound against various biological targets to elucidate its specific pharmacological profile.

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- To cite this document: BenchChem. [1-[(2-bromophenyl)methyl]piperazine structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269321#1-2-bromophenyl-methyl-piperazine-structure]

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